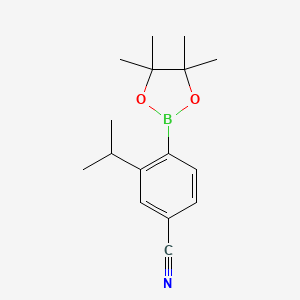
3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a propan-2-yl group and a dioxaborolan group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The boron center can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the boron center and nitrile group. The boron center can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The nitrile group can undergo reduction or other transformations, contributing to the compound’s versatility in synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of its propan-2-yl group and nitrile functionality, which provides distinct reactivity compared to other boron-containing compounds. This uniqueness makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
IUPAC Name |
3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO2/c1-11(2)13-9-12(10-18)7-8-14(13)17-19-15(3,4)16(5,6)20-17/h7-9,11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLZMGAVSRIOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}piperidin-3-yl)oxy]ethan-1-ol](/img/structure/B2894796.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B2894803.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2894805.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2894808.png)
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2894809.png)

![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2894812.png)
![(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B2894813.png)
![N-{[(2H-INDAZOL-6-YL)CARBAMOYL]METHYL}PROP-2-ENAMIDE](/img/structure/B2894816.png)


